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Compound of Interest

Compound Name: 2-Pyridin-3-yl-azepane

Cat. No.: B153521

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characteristics
and a plausible synthetic route for the novel compound 2-Pyridin-3-yl-azepane. Due to the
limited availability of direct experimental data for this specific molecule, this document compiles
representative spectroscopic values based on analogous structures and outlines generalized,
yet detailed, experimental protocols. This guide is intended to serve as a foundational resource
for researchers engaged in the synthesis and characterization of related heterocyclic
compounds.

Predicted and Representative Spectroscopic Data

The following sections present the anticipated spectroscopic data for 2-Pyridin-3-yl-azepane.
The mass spectrometry data is based on computational predictions, while the Nuclear
Magnetic Resonance (NMR) and Infrared (IR) data are representative values derived from
similar chemical structures.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge
ratio of ions.[1] For 2-Pyridin-3-yl-azepane, electron ionization (EI) would likely lead to the
formation of a molecular ion (M+) and subsequent fragmentation.[2][3] The fragmentation
pattern can provide valuable information about the molecule's structure.[4][5]
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Table 1: Predicted Mass Spectrometry Data for 2-Pyridin-3-yl-azepane (C11HisN2)

Adduct Predicted m/z
[M+H]* 177.13863
[M+Na]* 199.12057
M+NHa4]* 194.16517

[ ]

[M+K]* 215.09451
[M-H]~ 175.12407

[M]*+ 176.13080

Data sourced from computational predictions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an essential technique for elucidating the structure of organic molecules.
[6] The predicted tH and 3C NMR spectra of 2-Pyridin-3-yl-azepane would show
characteristic signals for both the pyridine and azepane rings. The chemical shifts are
influenced by the electronic environment of each nucleus.

Table 2: Representative *H NMR Spectroscopic Data
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Representative

. . . o Coupling Constant
Proton Assignment Chemical Shift (9, Multiplicity

(J, Hz)
ppm)

Pyridine H-2, H-6 8.4-8.6 m -

Pyridine H-4 76-7.8 m -

Pyridine H-5 72-74 m -

Azepane CH (ato N,

c2) 3.0-3.2 m -

Azepane CHz (a to N,

c7) 2.8-3.0 m -

Azepane CH:z 15-1.9 m -
Table 3: Representative 133C NMR Spectroscopic Data

Carbon Assignment Representative Chemical Shift (6, ppm)

Pyridine C-2, C-6 147 - 150

Pyridine C-4 135-138

Pyridine C-3 132 - 135

Pyridine C-5 123 -125

Azepane C-2 60 - 65

Azepane C-7 45 - 50

Azepane C-3, C-6 30-35

Azepane C-4, C-5 25-30

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify functional groups within a molecule by measuring the
absorption of infrared radiation.[7] The IR spectrum of 2-Pyridin-3-yl-azepane is expected to
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show characteristic bands for C-H, C-N, and C=C bonds.

Table 4: Representative IR Absorption Bands

Functional Group Wavenumber (cm~?) Intensity
Aromatic C-H Stretch 3000 - 3100 Medium
Aliphatic C-H Stretch 2850 - 2960 Strong
C=C Aromatic Ring Stretch 1450 - 1600 Medium
C-N Stretch 1000 - 1250 Medium
N-H Stretch (if present) 3300 - 3500 Medium

Experimental Protocols

The following sections provide detailed methodologies for the synthesis of 2-Pyridin-3-yl-
azepane and the acquisition of spectroscopic data.

Synthesis of 2-Pyridin-3-yl-azepane

A plausible synthetic route for 2-Pyridin-3-yl-azepane involves the nucleophilic substitution of
a suitable leaving group on the azepane ring with a pyridinyl nucleophile, or a metal-catalyzed
cross-coupling reaction. A modern alternative involves a photochemical dearomative ring
expansion of nitroarenes.[8][9]

Example Protocol: Nucleophilic Substitution

o Preparation of N-protected 2-chloroazepane: Azepane is first protected with a suitable
protecting group (e.g., Boc anhydride). The protected azepane is then chlorinated at the 2-
position using a suitable chlorinating agent (e.g., N-chlorosuccinimide).

o Grignard Reagent Formation: 3-Bromopyridine is reacted with magnesium turnings in
anhydrous tetrahydrofuran (THF) to form the corresponding Grignard reagent, 3-
pyridinylmagnesium bromide.
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e Coupling Reaction: The N-protected 2-chloroazepane is dissolved in anhydrous THF and
cooled to 0 °C. The freshly prepared 3-pyridinylmagnesium bromide is added dropwise to the
solution. The reaction mixture is allowed to warm to room temperature and stirred for 12-24
hours.

o Work-up and Deprotection: The reaction is quenched with a saturated aqueous solution of
ammonium chloride. The aqueous layer is extracted with ethyl acetate, and the combined
organic layers are dried over anhydrous sodium sulfate and concentrated under reduced
pressure. The protecting group is then removed under appropriate conditions (e.g.,
trifluoroacetic acid for a Boc group).

 Purification: The crude product is purified by column chromatography on silica gel to yield 2-
Pyridin-3-yl-azepane.

Spectroscopic Analysis

2.2.1. NMR Spectroscopy

o Sample Preparation: A 5-10 mg sample of 2-Pyridin-3-yl-azepane is dissolved in
approximately 0.6 mL of a deuterated solvent (e.g., CDCls or DMSO-ds) in a 5 mm NMR
tube.[10] Tetramethylsilane (TMS) is typically used as an internal standard.[11]

o Data Acquisition: *H and 3C NMR spectra are recorded on a 400 MHz or higher field NMR
spectrometer.[12] For complete structural elucidation, two-dimensional NMR experiments
such as COSY, HSQC, and HMBC can be performed.[13]

2.2.2. Infrared (IR) Spectroscopy

o Sample Preparation: For liquid samples, a thin film can be prepared between two salt plates
(e.g., NaCl or KBr). For solid samples, a KBr pellet can be prepared by grinding a small
amount of the sample with dry KBr and pressing the mixture into a thin disk. Alternatively,
Attenuated Total Reflectance (ATR) can be used, which requires minimal sample
preparation.[14]

o Data Acquisition: The IR spectrum is recorded using a Fourier-transform infrared (FTIR)
spectrometer.[15] The spectrum is typically scanned over the range of 4000 to 400 cm~1.[15]
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2.2.3. Mass Spectrometry

e Sample Introduction and lonization: The sample can be introduced into the mass
spectrometer via direct infusion or coupled with a separation technique like gas
chromatography (GC-MS) or liquid chromatography (LC-MS).[1] Electron ionization (El) is a
common method for small molecules, while softer ionization techniques like electrospray
ionization (ESI) or chemical ionization (Cl) can also be used to preserve the molecular ion.
[16][17]

e Mass Analysis and Detection: The ions are separated based on their mass-to-charge ratio by
a mass analyzer (e.g., quadrupole, time-of-flight) and detected.[18] High-resolution mass
spectrometry (HRMS) can be used to determine the exact mass and elemental composition
of the molecule.[19]

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for the spectroscopic analysis of a
synthesized organic compound like 2-Pyridin-3-yl-azepane.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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